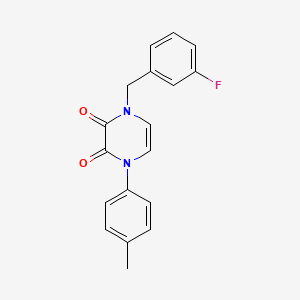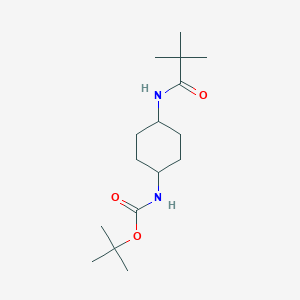
tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (-NHCOO-) and a tert-butyl group. They are often used as protecting groups in organic synthesis due to their stability and ease of removal .
Synthesis Analysis
Tertiary butyl esters can be synthesized using a variety of methods. One common method involves the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems .
Molecular Structure Analysis
The molecular structure of a tert-butyl carbamate would typically include a carbamate group attached to a tert-butyl group. The exact structure would depend on the specific compound .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis. The specific reactions would depend on the structure of the compound .
Physical And Chemical Properties Analysis
Tert-butyl carbamates are typically solid at room temperature. They are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and chloroform.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
One significant application of tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate derivatives is in asymmetric synthesis. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for CCR2 antagonists, exemplifies its use in achieving enantioselective synthesis through key steps like iodolactamization (Campbell et al., 2009).
Material Science and Polymer Chemistry
In material science, derivatives of tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate have been utilized to synthesize new polyimides with tert-butyl side groups. These polyimides exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them suitable for electronic applications (Chern & Tsai, 2008).
Organic Synthesis and Ligand Development
In organic synthesis, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their importance as building blocks in organic chemistry for the development of hydroxylamines and further chemical transformations (Guinchard et al., 2005).
Sensory Materials and Chemosensors
The development of sensory materials has also benefited from the structural features of tert-butyl carbazole derivatives. For instance, strong blue emissive nanofibers constructed from benzothiazole-modified tert-butyl carbazole derivatives have shown potential as fluorescent sensory materials for detecting volatile acid vapors, indicating the role of tert-butyl groups in facilitating organogelation and chemosensor efficiency (Sun et al., 2015).
Environmental and Safety Studies
Moreover, studies have evaluated the genotoxicity of compounds like methyl-tert-butyl ether (MTBE) and related chemicals to human lymphocytes, highlighting the relevance of tert-butyl derivatives in environmental and safety assessments (Chen et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[4-(2,2-dimethylpropanoylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)13(19)17-11-7-9-12(10-8-11)18-14(20)21-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNMKKLCQPOFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116788 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(2,2-dimethyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate | |
CAS RN |
1286273-17-3 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(2,2-dimethyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid](/img/structure/B2990048.png)
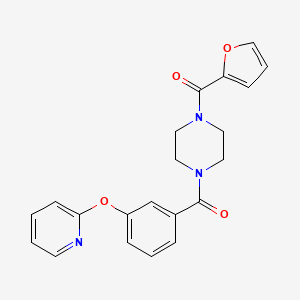
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2990051.png)
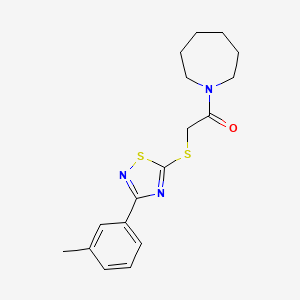

![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)
![N-[4-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]phenyl]acetamide](/img/structure/B2990057.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2990059.png)
![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)
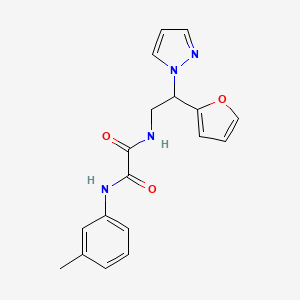
![(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2990063.png)
![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)
